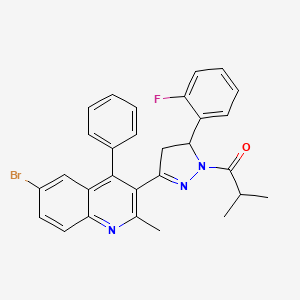
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C29H25BrFN3O and its molecular weight is 530.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one represents a novel structural class of chemical entities with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the context of neuropharmacology and antimicrobial properties.
Chemical Structure and Properties
This compound has a molecular formula of C30H20BrN3O and a molecular weight of approximately 694.21 g/mol. The presence of multiple functional groups, including bromine and fluorine substituents, enhances its potential interactions with biological targets.
Research indicates that compounds structurally similar to the target compound exhibit significant interaction with NMDA receptors, particularly those containing GluN2C and GluN2D subunits. For instance, a related compound was found to inhibit these receptors with IC50 values significantly lower than those affecting other subunits, suggesting a selective antagonistic mechanism . This selectivity is crucial for minimizing side effects associated with broader receptor inhibition.
Antimicrobial Activity
Quinoline derivatives have historically demonstrated antimicrobial properties. A study on quinoline-based compounds indicated that modifications at specific positions could enhance their efficacy against various bacterial strains . The incorporation of pyrazole moieties may further augment this activity due to their known bioactivity.
Neuropharmacological Effects
The structural features of the compound suggest potential neuropharmacological effects. Compounds with similar frameworks have been shown to act as NMDA receptor antagonists, which are relevant in treating conditions such as Parkinson's disease and schizophrenia . The selectivity for GluN2C and GluN2D subunits could provide insights into developing targeted therapies for neurodegenerative diseases.
Case Studies
Case Study 1: NMDA Receptor Antagonism
In vitro studies have demonstrated that a structurally analogous compound inhibited NMDA receptor activity in a voltage-independent manner. This suggests that the compound may interfere with receptor gating mechanisms without altering the stability of the open pore conformation . Such findings highlight its potential as a therapeutic agent in managing excitotoxicity-related conditions.
Case Study 2: Antimicrobial Testing
A series of quinoline derivatives were synthesized and tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, particularly against resistant strains, underscoring the importance of structural diversity in drug design .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C30H20BrN3O |
| Molecular Weight | 694.21 g/mol |
| IC50 (NMDA Receptor) | Significantly lower for GluN2C/D |
| Antimicrobial Activity | Effective against multiple strains |
Propiedades
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrFN3O/c1-17(2)29(35)34-26(21-11-7-8-12-23(21)31)16-25(33-34)27-18(3)32-24-14-13-20(30)15-22(24)28(27)19-9-5-4-6-10-19/h4-15,17,26H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPLDLOEGBBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













